Product packaging for 4-Chloro-7-methoxyisoquinoline(Cat. No.:)

4-Chloro-7-methoxyisoquinoline

Cat. No.: B13671036
M. Wt: 193.63 g/mol
InChI Key: BSCSOLYITJXLKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-methoxyisoquinoline is a high-purity chemical intermediate designed for advanced research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a reactive chloro group and a methoxy substituent on the fused isoquinoline ring system, making it a versatile building block for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor in organic synthesis and pharmaceutical intermediate. The structural motif of substituted isoquinolines is of significant interest in the development of bioactive molecules. For instance, closely related 4-oxyquinoline-6-carboxamide derivatives have been designed and evaluated as potent triple angiokinase inhibitors, targeting key receptors involved in tumor angiogenesis such as VEGFRs, FGFRs, and PDGFRs . Such compounds have demonstrated significant anticancer effects in preclinical models and have progressed to clinical trials . The consistent demand for high-purity intermediates like this is driven by the expanding pharmaceutical industry and the ongoing need for efficient drug development processes . This product is provided as a stable solid and should be stored in an inert atmosphere at room temperature. Researchers are advised to handle this material with appropriate safety precautions. This compound is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO B13671036 4-Chloro-7-methoxyisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

4-chloro-7-methoxyisoquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-8-2-3-9-7(4-8)5-12-6-10(9)11/h2-6H,1H3

InChI Key

BSCSOLYITJXLKV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CN=CC(=C2C=C1)Cl

Origin of Product

United States

Historical Trajectory and Foundational Significance of Isoquinoline Alkaloids and Synthetic Analogs

The story of isoquinolines begins with their natural origins. Derived from the amino acid tyrosine, isoquinoline (B145761) alkaloids are a large class of nitrogen-containing heterocyclic compounds found widely in the plant kingdom. rsc.orgnih.gov Their history is rich, dating back to the isolation of morphine from the opium poppy, which laid the foundation for alkaloid chemistry. These natural products exhibit a remarkable range of biological activities, including analgesic, antimicrobial, and antitumor properties. rsc.orgnih.govmdpi.com

The inherent therapeutic potential of these natural alkaloids spurred chemists to develop synthetic routes not only to the natural products themselves but also to novel, non-natural analogs. The goal of synthetic chemists has been to create molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.comacs.org This has led to a broad spectrum of synthetic isoquinoline derivatives with applications as anesthetics, antivirals, and antihypertensives. mdpi.com The development of synthetic strategies, such as the Bischler-Napieralski reaction, has been crucial in enabling the exploration of this chemical space. mdpi.com Synthetic analogs often serve as crucial building blocks or intermediates, allowing for the systematic modification of the isoquinoline core to probe structure-activity relationships and develop new therapeutic agents. acs.org

Distinctive Structural Characteristics and Preliminary Chemical Profile of 4 Chloro 7 Methoxyisoquinoline

4-Chloro-7-methoxyisoquinoline is a halogenated isoquinoline (B145761) derivative. scbt.com Its core structure is a benzopyridine, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The defining features of this particular molecule are the chloro group at position 4 and a methoxy (B1213986) group at position 7.

The presence of these specific substituents dictates the compound's chemical reactivity. The chlorine atom, an electron-withdrawing group, influences the electronic properties of the isoquinoline ring system and serves as a reactive site for nucleophilic substitution reactions. The methoxy group, on the other hand, is an electron-donating group that can also influence the molecule's reactivity and solubility. This specific substitution pattern makes this compound a useful intermediate in organic synthesis. smolecule.comsmolecule.com

Below is a table summarizing the key chemical properties of this compound:

PropertyValue
Molecular Formula C₁₀H₈ClNO
CAS Number 1897696-28-4
Boiling Point 318.7±22.0 °C (Predicted) chemicalbook.com
Density 1.267±0.06 g/cm³ (Predicted) chemicalbook.com

Note: Some physical properties are predicted values based on computational models.

Current Research Landscape and Identification of Underexplored Avenues for 4 Chloro 7 Methoxyisoquinoline

Established Methodologies for Constructing the this compound Core

Traditional methods for isoquinoline synthesis have been adapted and refined to produce substituted derivatives like this compound. These established routes often form the basis for more complex synthetic strategies.

Modifications of Classical Isoquinoline Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler Reactions for Substituted Precursors)

The Bischler-Napieralski and Pictet-Spengler reactions are classical methods for constructing the isoquinoline core. numberanalytics.comnih.gov Their application to the synthesis of this compound requires appropriately substituted precursors.

The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). jk-sci.comnrochemistry.com To generate this compound, the starting material would need to be a β-(substituted-phenyl)ethylamide. The presence of an electron-donating methoxy group on the aromatic ring generally facilitates the electrophilic aromatic substitution required for cyclization. jk-sci.comnrochemistry.com The chloro substituent could be introduced at a later stage or be present on the precursor, though this might deactivate the ring towards cyclization. Microwave-assisted Bischler-Napieralski reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of substituted isoquinoline libraries. organic-chemistry.org

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions. youtube.comwikipedia.org For the synthesis of a 4-substituted tetrahydroisoquinoline, which can be later aromatized, this reaction is highly effective. wikipedia.org The reaction is widespread in both industry and biosynthesis. wikipedia.org Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction for producing a 7-methoxy substituted isoquinoline is enhanced by the electron-donating nature of the methoxy group. Introducing the chloro group at the 4-position often requires a precursor that directs the cyclization accordingly or subsequent halogenation of the isoquinoline core.

ReactionDescriptionKey ReagentsPrecursor for this compound
Bischler-Napieralski Intramolecular cyclization of a β-arylethylamide. jk-sci.comnrochemistry.comPOCl₃, P₂O₅ nrochemistry.comN-[2-(3-Methoxy-phenyl)ethyl]acetamide (followed by chlorination)
Pictet-Spengler Condensation and cyclization of a β-arylethylamine with a carbonyl compound. youtube.comwikipedia.orgAcid catalyst (e.g., HCl, TFA) wikipedia.org2-(3-Methoxyphenyl)ethylamine and a suitable aldehyde (followed by chlorination and aromatization)

Palladium-Catalyzed Cross-Coupling Reactions for Halogenated Isoquinolines

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including halogenated isoquinolines. scielo.brresearchgate.net These methods allow for the introduction of various substituents onto the isoquinoline core, which can be a more efficient strategy than carrying substituents through a multi-step synthesis.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to modify a pre-formed halogenated isoquinoline. scielo.brresearchgate.net For instance, a dihalogenated isoquinoline could be selectively functionalized. A study demonstrated the use of microwave-assisted Suzuki and Sonogashira reactions on di- and tri-substituted chloro- and bromoquinolines, showcasing the utility of these methods for creating diverse libraries of substituted quinolines and, by extension, isoquinolines.

A practical and efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones, which can then undergo Pd-catalyzed cross-coupling reactions and bromination for functionalization. organic-chemistry.org This approach highlights the versatility of palladium catalysis in accessing a range of substituted isoquinolines. organic-chemistry.org

Cyclization Pathways Involving Methoxy- and Chloro-Substituted Intermediates

The direct cyclization of intermediates already bearing the methoxy and chloro substituents offers a more convergent approach to this compound. One such strategy involves the cyclization of N-substituted allylbenzamides. A metal-free cascade functionalization of unactivated C(sp³)–H bonds and cyclization of N-substituted allylbenzamides has been developed to afford 4-alkyl-substituted dihydroisoquinolin-1(2H)-ones. beilstein-journals.org While this specific example leads to an alkyl group at the 4-position, modification of the starting materials and reaction conditions could potentially allow for the introduction of a chloro group. The presence of a methoxy group on the aromatic ring was well-tolerated in these reactions. beilstein-journals.org

Another approach involves the palladium-catalyzed cyclization of 2-alkynyl-substituted arylaldimines. researchgate.net This method allows for the synthesis of 4-substituted isoquinolines through either cross-coupling with various partners or in the presence of electrophilic agents. researchgate.net The introduction of an ortho-methoxy group on the arylaldimine was found to promote the cyclization and stabilize the palladium intermediate, leading to improved yields. researchgate.net This suggests that a precursor with a methoxy group at the appropriate position could be a viable starting material for the synthesis of a 7-methoxyisoquinoline (B1361142) derivative, with the chloro group being introduced at the 4-position during the cyclization/coupling step.

Innovative and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methods. This includes the use of catalytic asymmetric synthesis and flow chemistry, which offer advantages in terms of stereoselectivity, safety, and scalability.

Catalytic Asymmetric Synthesis and Stereoselective Routes

While this compound itself is not chiral, the development of asymmetric syntheses for isoquinoline derivatives is a highly active area of research, particularly for the synthesis of biologically active alkaloids. nih.gov These methods often involve the use of chiral catalysts to control the stereochemistry of the products. nih.govacs.org

For instance, catalytic asymmetric tandem reactions of tertiary enamides have been used for the enantioselective synthesis of tetrahydropyrrolo[2,1-a]isoquinoline-3(2H)-one derivatives. thieme-connect.com Both electron-rich and electron-poor aromatic groups on the enamide are well-tolerated, suggesting that a methoxy-substituted precursor would be suitable. thieme-connect.com While not directly applicable to the synthesis of an achiral molecule like this compound, the principles of these asymmetric methods can inform the development of highly selective reactions for constructing the isoquinoline core.

Asymmetric hydrogenation of isoquinolines using rhodium or iridium catalysts provides a route to chiral tetrahydroisoquinolines. researchgate.net These methods can achieve high reactivity and enantioselectivity, demonstrating the power of catalytic approaches for generating stereochemically complex isoquinoline derivatives. researchgate.net

Flow Chemistry and Continuous-Flow Synthesis Applications

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. numberanalytics.comrsc.orgrsc.org The application of flow chemistry to the synthesis of isoquinolines is a growing area of interest.

An efficient and green electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. rsc.org This method proceeds under metal-free and oxidant-free conditions and is scalable. rsc.org While this specific example produces a different isoquinoline derivative, it highlights the potential of electrochemical flow synthesis for constructing the isoquinoline ring system.

Visible-light photocatalysis in a continuous flow system has also been used to synthesize indolo[2,1-a]isoquinoline derivatives. thieme-connect.com The reaction is promoted by a cheap organic photocatalyst and proceeds rapidly. thieme-connect.com The adaptation of such photoredox or electrochemical flow methods could provide a more sustainable and efficient route to this compound and its analogues.

Innovative ApproachDescriptionPotential Advantages
Catalytic Asymmetric Synthesis Use of chiral catalysts to control stereochemistry in the synthesis of isoquinoline derivatives. nih.govacs.orgHigh enantioselectivity, access to chiral building blocks.
Flow Chemistry Continuous synthesis in a flow reactor. numberanalytics.comrsc.orgrsc.orgImproved safety, scalability, efficiency, and sustainability.

Exploration of Green Chemistry Principles in Synthetic Design

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of isoquinoline derivatives to minimize environmental impact and enhance efficiency. These approaches prioritize the use of environmentally benign solvents, recyclable catalysts, and atom-economical reactions.

Several innovative, green synthetic routes to isoquinolines have been developed:

Palladium-Catalyzed Tandem Reactions in Water: A notable green method involves a palladium-catalyzed tandem reaction of functionalized alkylnitriles with arylboronic acids in water. rsc.org This process is advantageous due to its use of water as a solvent, mild reaction conditions, and good tolerance of various functional groups, offering a new avenue for synthesizing diverse isoquinolines. rsc.org Preliminary mechanistic studies suggest the reaction proceeds through carbopalladation of the C(sp3)–cyano group followed by intramolecular cyclization. rsc.org

Ruthenium(II)/PEG-400 Catalyzed Synthesis: Another green approach utilizes a homogeneous and recyclable ruthenium(II) catalyst in polyethylene (B3416737) glycol (PEG)-400, a biodegradable solvent. ajgreenchem.comniscpr.res.inajgreenchem.com This method, which involves the C-H/N-N functionalization of 1-(diphenylmethylene) hydrazine (B178648) and aryl-substituted acetylenes, boasts high atom economy, a simple extraction procedure, and broad substrate scope, leading to high product yields. ajgreenchem.comniscpr.res.inajgreenchem.com

Metal-Free Synthesis in Aqueous Media: A metal- and additive-free protocol has been developed for the construction of aminated isoquinolines from 2-(2-oxo-2-arylethyl) benzonitrile (B105546) in water. rsc.org This operationally simple and atom-economical method demonstrates high regioselectivity with various primary and secondary amines and is scalable to gram-scale synthesis. rsc.org

Synthesis of Libraries and Structurally Related this compound Analogs

The systematic synthesis of compound libraries is a powerful strategy in drug discovery for exploring structure-activity relationships (SAR). For this compound, this involves creating analogues with diverse substituents on the isoquinoline nucleus.

The ability to systematically vary substituents at different positions of the isoquinoline core is crucial for optimizing biological activity. Modern synthetic methods offer remarkable flexibility in this regard.

Convergent Assembly Strategies: A highly versatile method allows for the rapid construction of highly substituted isoquinolines through the convergent assembly of two to four components in a single operation. harvard.edu This approach is based on the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu The versatility of this method is further enhanced by the ability to introduce additional diversity through modifications of the work-up conditions. harvard.edu For instance, selective preparation of 4-chloroisoquinolines can be achieved by trapping with hexachloroethane. harvard.edu

Combinatorial Synthesis: The principles of combinatorial chemistry have been applied to the solid-phase synthesis of isoquinoline libraries. google.comgoogle.com This allows for the generation of a large number of compounds with diverse functionalities at various positions of the isoquinoline ring. For example, a sequential Cu(I)/Pd(0)-catalyzed multicomponent coupling and annulation protocol has been employed for the parallel solution-phase synthesis of dihydroindeno[1,2-c]isoquinoline libraries. acs.org This methodology has proven compatible with a wide range of N-substituents. acs.org

The following table provides examples of substituted isoquinoline and quinoline (B57606) derivatives synthesized through various methods, illustrating the potential for systematic variation.

Compound NameCore StructureSubstituents (Positions)Reference
1-Chloro-7-methoxyisoquinoline-6-carbonitrileIsoquinolineCl (1), OMe (7), CN (6)
4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrileQuinolineCl (4), OEt (7), NO₂ (6), CN (3)
3,4-diphenylisoquinolineIsoquinolinePhenyl (3, 4) rsc.org
6-fluoro-3,4-diphenylisoquinolineIsoquinolineFluoro (6), Phenyl (3, 4) rsc.org
1-(3-Fluoro-4-methoxybenzyl)-6-(2-fluoroethoxy)-7-methoxyisoquinolineIsoquinoline3-Fluoro-4-methoxybenzyl (1), 2-fluoroethoxy (6), methoxy (7) nih.gov
4-bromo-1-chloro-7-methoxyisoquinolineIsoquinolineBromo (4), Chloro (1), Methoxy (7) sigmaaldrich.com

Isotopic labeling is an indispensable tool for elucidating the mechanisms of chemical reactions. In the context of isoquinoline synthesis, isotopes of hydrogen (deuterium, D), carbon (¹³C), and nitrogen (¹⁵N) are commonly employed.

Deuterium (B1214612) Labeling: Deuterium-labeled compounds are frequently used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, known as the kinetic isotope effect (KIE). nih.gov For example, a minor KIE (kH/kD ≈ 1.2) in a ruthenium-catalyzed isoquinoline synthesis provided evidence for a fast and reversible C-H metalation step. nih.gov Isotopic labeling experiments using deuterated solvents can also reveal the reversibility of certain reaction steps. nih.govresearchgate.net

Nitrogen-15 Labeling: ¹⁵N labeling can be used to trace the fate of nitrogen atoms throughout a reaction sequence. In a palladium-catalyzed synthesis of isoquinolines from oximes and vinyl azides, ¹⁵N isotope labeling experiments were conducted to support the proposed mechanism. nih.gov

Carbon-13 Labeling: While less common for mechanistic studies of the core synthesis, ¹³C labeling can be valuable for tracking specific carbon atoms, particularly in complex rearrangements or when investigating the incorporation of fragments into the final molecule.

The use of stable isotopes like deuterium in compounds such as Isoquinoline-D7 is also crucial for nuclear magnetic resonance (NMR) spectroscopy studies, aiding in the elucidation of molecular structures and reaction pathways. Mechanistic investigations employing isotopic labeling have been instrumental in refining our understanding of various isoquinoline syntheses, including those involving rhodium-catalyzed C-H annulation and reductive coupling reactions. nih.govresearchgate.netresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline Core

The isoquinoline nucleus, a fusion of a benzene (B151609) and a pyridine (B92270) ring, exhibits chemical behaviors characteristic of both parent heterocyles. thieme-connect.de The reactivity towards electrophilic and nucleophilic reagents is significantly influenced by the substituents present on the ring.

The chlorine atom at the C-4 position of this compound is a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring activates the C-4 position, facilitating the displacement of the chloride ion by various nucleophiles. This C-Cl bond activation is a cornerstone for introducing a wide array of functional groups at this position. mdpi.com

Studies on related chloroquinolines and isoquinolines have demonstrated that the C-4 halogen is susceptible to attack by nucleophiles such as amines, thiols, and alkoxides. mdpi.com For instance, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles resulted in the substitution of the chloro group, highlighting the reactivity of the C-4 position. mdpi.com This reactivity is crucial for the synthesis of diverse derivatives with potential biological activities. The activation of the C(sp³)-Cl bond of benzyl (B1604629) chloride by a rhodium(I) complex to form a benzyl derivative further illustrates the principle of C-Cl bond activation, which is applicable to the C(sp²)-Cl bond in this compound. csic.es

The following table summarizes typical nucleophilic substitution reactions at the C-4 position:

NucleophileReagent ExampleProduct Type
AmineR-NH₂4-Amino-7-methoxyisoquinoline derivative
ThiolR-SH4-Thio-7-methoxyisoquinoline derivative
AlkoxideR-O⁻4-Alkoxy-7-methoxyisoquinoline derivative
AzideNaN₃4-Azido-7-methoxyisoquinoline derivative

This table is illustrative and based on general reactivity principles of chloro-substituted nitrogen heterocycles.

While direct nucleophilic substitution of the methoxy group is less common, its electronic influence on the benzene ring is significant. smolecule.com The electron-donating nature of the methoxy group can direct electrophilic attack to specific positions on the benzene portion of the isoquinoline ring. In some cases, the methoxy group can undergo nucleophilic attack, allowing for further functionalization of the molecule. smolecule.com

The isoquinoline ring system has other positions susceptible to chemical modification. Electrophilic aromatic substitution reactions, such as nitration and halogenation, typically occur on the benzene ring, with the C-5 and C-8 positions being the most favored sites for attack. uop.edu.pkshahucollegelatur.org.in The directing influence of the C-7 methoxy group in this compound would further activate the C-8 and C-6 positions towards electrophiles. However, the presence of the chloro group at C-4 can also influence the regioselectivity of these reactions.

Nucleophilic attack on the unsubstituted isoquinoline ring is favored at the C-1 position. thieme-connect.deshahucollegelatur.org.in In this compound, while the C-4 position is the primary site for nucleophilic attack due to the presence of the leaving group, reactions at C-1 can also be considered under specific conditions, especially if the C-4 position is blocked or has already been functionalized.

Metal-Catalyzed Transformations and C-C/C-Heteroatom Bond Formations

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, and this compound is an excellent substrate for these transformations, primarily through the activation of its C-Cl bond.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The chlorine atom at the C-4 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C-4 position. While direct examples with this compound are not extensively documented in the provided results, the Suzuki-Miyaura coupling of related 3-chloroisoquinolin-1-ones with arylboronic acids has been explored, though challenges with solubility were noted. nus.edu.sg

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene to form a new substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of an unsaturated halide with an alkene in the presence of a palladium catalyst is a well-established method for C-C bond formation. wikipedia.org This methodology could be applied to this compound to introduce alkenyl substituents at the C-4 position.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the chloro-isoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgrsc.org This is a powerful method for synthesizing alkynyl-substituted isoquinolines, which are valuable intermediates for further transformations. rsc.org

The following table provides a general overview of these palladium-catalyzed reactions:

Reaction NameCoupling PartnerCatalyst System (Typical)Bond Formed
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ + BaseC-C (sp²-sp²)
HeckR-CH=CH₂Pd(OAc)₂ + PPh₃ + BaseC-C (sp²-sp²)
SonogashiraR-C≡CHPd(PPh₃)₂Cl₂ + CuI + BaseC-C (sp²-sp)

This table presents generalized conditions. Specific catalysts, ligands, and bases may vary.

Amination and Other C-N Coupling Reactions

The formation of carbon-nitrogen bonds is crucial in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is highly versatile and can be applied to this compound to synthesize a variety of 4-amino-7-methoxyisoquinoline derivatives. scienceopen.com

The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction and can be tuned to accommodate a wide range of amine coupling partners, including primary and secondary amines, anilines, and other nitrogen-containing heterocycles. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad array of substrates under milder conditions. wikipedia.org

Photophysical and Photochemical Reactivity Studies

The study of how molecules interact with light provides critical insights into their electronic structure and potential applications in areas like materials science and photomedicine. The photophysical and photochemical properties of this compound are determined by its aromatic system and substituents.

Photophysical Properties: Aromatic heterocyclic compounds like isoquinoline are known to absorb ultraviolet (UV) light and, in some cases, exhibit fluorescence. The absorption and emission spectra of this compound are influenced by the chlorine and methoxy substituents. The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption and emission maxima compared to the unsubstituted isoquinoline. The chlorine atom's effect is more complex, involving both inductive electron withdrawal and lone pair donation. Detailed photophysical data, such as fluorescence quantum yields and lifetimes for this compound, are not widely reported in the literature, but studies on similar derivatives suggest that isoquinolines can be fluorescent.

Photochemical Reactivity: Upon absorption of UV radiation, this compound can be promoted to an electronically excited state, where it can undergo chemical reactions not accessible in the ground state. A primary pathway for photochemical reactivity in chloroarenes is the photolytic cleavage of the carbon-chlorine bond. mdpi.com This can lead to the formation of a highly reactive aryl radical, which can then abstract a hydrogen atom from the solvent or participate in other radical reactions. Another potential photochemical reaction is photosubstitution, where the chlorine atom is replaced by a nucleophile present in the reaction medium. Furthermore, photochemical rearrangements, as seen in some complex dienone-containing isoquinoline alkaloids, highlight the potential for skeletal reorganization under irradiation. wmich.edu Systematic studies on the photocyclization of related systems to form the isoquinoline skeleton suggest a rich photochemical reactivity for this class of compounds. clockss.org

Table 2: Anticipated Photochemical Reactions This table outlines potential photochemical transformations based on the known reactivity of chloroarenes and isoquinoline derivatives.

Reaction TypeConditionsProbable Product(s)Mechanism
Photodechlorination UV irradiation in a hydrogen-donating solvent (e.g., Methanol)7-MethoxyisoquinolineHomolytic cleavage of the C-Cl bond to form an aryl radical, followed by hydrogen abstraction.
Photosubstitution UV irradiation in the presence of a nucleophile (e.g., CN⁻, OCH₃⁻)4-substituted-7-methoxyisoquinolineNucleophilic attack on the excited-state molecule or on a radical cation intermediate.
Photochemical Rearrangement UV irradiationIsomeric productsSkeletal reorganization via complex excited-state pathways. wmich.edu

Mechanistic Elucidation of Biological Activities of 4 Chloro 7 Methoxyisoquinoline and Its Derivatives Non Clinical

Identification and Validation of Biological Targets Through In Vitro Assays

The isoquinoline (B145761) and quinoline (B57606) scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. Research into derivatives of 4-Chloro-7-methoxyisoquinoline has identified several key molecular targets, primarily focusing on enzyme inhibition.

Derivatives of isoquinoline and quinoline have demonstrated significant inhibitory activity against several classes of enzymes crucial for cellular function and signaling.

Kinase Inhibition:

The quinoline and isoquinoline cores are features of numerous kinase inhibitors. rsc.org Kinases are a large family of enzymes that play central roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

HER2 Inhibition: A novel series of isoquinoline-tethered quinazoline (B50416) derivatives has been synthesized and evaluated for their inhibitory activity against Human Epidermal Growth Factor Receptor 2 (HER2), a critical therapeutic target in certain types of breast cancer. These derivatives showed enhanced HER2 inhibition over the Epidermal Growth Factor Receptor (EGFR), with a 7- to 12-fold improvement in selectivity compared to the known inhibitor, lapatinib. The representative compound 14f from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level than lapatinib. rsc.org

DHFR and CDK2 Inhibition: Certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov For example, compound 7e was found to be a potent CDK2 inhibitor with an IC50 of 0.149 µM, while compound 8d was a significant DHFR inhibitor with an IC50 of 0.199 µM. nih.gov

ALK and ROS1 Inhibition: The anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are important therapeutic targets in non-small cell lung cancer (NSCLC). nih.govnih.gov Several ALK inhibitors have shown efficacy against both ALK and ROS1. bohrium.comhematologyandoncology.netamegroups.org The development of dual ALK/ROS1 inhibitors is an active area of research. nih.gov

Phosphodiesterase Inhibition:

Phosphodiesterases (PDEs) are enzymes that regulate the levels of intracellular second messengers, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed as potential PDE4 inhibitors. researchgate.net Structure-activity relationship (SAR) studies indicated that substitution at the C-3 side chain phenyl ring with a methoxy (B1213986) group or a halogen atom at the ortho-position enhanced the inhibitory activity towards PDE4B and improved selectivity. researchgate.net

Aldo-Keto Reductase Inhibition:

While direct inhibition of aldo-keto reductases by this compound has not been explicitly detailed, the isoquinoline scaffold is a known feature in inhibitors of this enzyme superfamily. semanticscholar.org

Derivative ClassTarget EnzymeKey Findings
Isoquinoline-tethered quinazolinesHER2Enhanced selectivity and cellular activity compared to lapatinib. rsc.org
TetrahydroisoquinolinesDHFR, CDK2Potent inhibition with IC50 values in the sub-micromolar range. nih.gov
1-Phenyl-3,4-dihydroisoquinolinesPDE4BSAR identified key substitutions for enhanced activity and selectivity. researchgate.net

The ability of this compound to directly modulate protein-protein interactions has not been documented. However, isoquinoline derivatives have been investigated for their potential to inhibit the inhibitor of apoptosis proteins (IAPs). nih.gov By targeting IAPs, these compounds can promote apoptosis in cancer cells. nih.gov

Cellular and Subcellular Mechanistic Investigations in Research Models

The cytotoxic and antiproliferative effects of isoquinoline and quinoline derivatives have been extensively studied in various cancer cell lines, providing insights into their potential cellular mechanisms of action.

Numerous studies have demonstrated the ability of isoquinoline and quinoline derivatives to reduce the viability and inhibit the proliferation of cancer cells.

Cytotoxicity of Isoquinoline Derivatives: In a study investigating new isoquinoline derivatives for the treatment of ovarian cancer, two compounds, B01002 and C26001 , were found to effectively inhibit the proliferation of SKOV3 ovarian cancer cells with IC50 values of 7.65 µg/mL and 11.68 µg/mL, respectively. nih.gov

Antiproliferative Activity of 7-Chloroquinoline (B30040) Derivatives: A series of 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. mdpi.com Similarly, 7-chloroquinoline-1,2,3-triazoyl carboxamides have shown to decrease the viability of MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov The derivative QTCA-1 displayed the highest cytotoxic activity against MDA-MB-231 cells, with IC50 values around 20 µM. nih.gov

Cell LineDerivative ClassIC50 / GI50Reference
SKOV3 (Ovarian Cancer)Isoquinoline derivative B010027.65 µg/mL nih.gov
SKOV3 (Ovarian Cancer)Isoquinoline derivative C2600111.68 µg/mL nih.gov
MDA-MB-231 (Breast Cancer)7-Chloroquinoline derivative QTCA-1~20 µM nih.gov
MCF-7 (Breast Cancer)4',7-dimethoxyflavanone115.62 µM nih.gov
MCF-7 (Breast Cancer)PsoralenN/A nih.gov
MCF-7 (Breast Cancer)Monobenzyltin compound C12.5±0.50 μg/mL (48h) nih.gov
Hep3B (Liver Cancer)PrunetrinN/A mdpi.com
MCF-7 (Breast Cancer)ZnO Nanoparticles121 µg/mL (24h) mdpi.com
MCF-7 (Breast Cancer)5-aryl-2-butylthio-1,3,4-oxadiazole (5e)10.05 ± 1.08 µM nih.gov

A primary mechanism through which isoquinoline and quinoline derivatives exert their anticancer effects is by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Isoquinoline Derivatives: The isoquinoline derivatives B01002 and C26001 were shown to induce apoptosis in ovarian cancer cells, as confirmed by Hoechst staining and fluorescence-activated cell sorting (FACS). nih.gov The mechanism of action was linked to the inhibition of IAPs and the activation of the caspase pathway. nih.gov

7-Chloroquinoline Derivatives: The 7-chloroquinoline derivative QTCA-1 induced significantly higher levels of apoptosis in the triple-negative breast cancer cell line MDA-MB-231 (80.4% dead cells) compared to the hormone-responsive MCF-7 cells (16.8% dead cells), suggesting a selective activity. nih.gov The pro-apoptotic effects of various compounds are often linked to the generation of oxidative stress and the involvement of the mitochondria-dependent pathway. plos.org

Cell Cycle Arrest:

7-Chloroquinoline Derivatives: Treatment of CCRF-CEM leukemia cells with 7-chloro-(4-thioalkylquinoline) derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com In contrast, the 7-chloroquinoline derivative QTCA-1 induced a G0/G1 phase arrest in MCF-7 cells, while no cell cycle arrest was observed in MDA-MB-231 cells. nih.gov This indicates that the effects on the cell cycle can be cell-type specific. Other studies have also reported G0/G1 or G2/M phase arrest in breast cancer cells treated with different compounds. nih.govmdpi.commdpi.complos.org

Cell LineDerivative Class/CompoundEffect on Cell CycleApoptotic PathwayReference
CCRF-CEM (Leukemia)7-Chloro-(4-thioalkylquinoline) derivativesG2/M arrestN/A mdpi.com
MCF-7 (Breast Cancer)7-Chloroquinoline derivative QTCA-1G0/G1 arrestLow induction nih.gov
MDA-MB-231 (Breast Cancer)7-Chloroquinoline derivative QTCA-1No arrestHigh induction nih.gov
Ovarian Cancer CellsIsoquinoline derivatives B01002 & C26001N/AIAP inhibition, caspase activation nih.gov
MCF-7 (Breast Cancer)4',7-dimethoxyflavanoneG2/M arrestApoptosis induction nih.gov
MCF-7 (Breast Cancer)PsoralenG0/G1 arrestN/A nih.gov
MDA-MB-231 (Breast Cancer)PsoralenG2/M arrestN/A nih.gov
Hep3B (Liver Cancer)PrunetrinG2/M arrestIntrinsic apoptosis mdpi.com
MCF-7 (Breast Cancer)ZnO NanoparticlesSub-G1 phase arrestApoptosis induction mdpi.com
MCF-7 (Breast Cancer)5-aryl-2-butylthio-1,3,4-oxadiazole (5e)G0/G1 arrestApoptosis induction nih.gov

Subcellular Localization and Organelle-Specific Functional Consequences

Currently, there is a notable absence of published scientific literature detailing the specific subcellular localization or organelle-specific functional consequences of this compound. Research elucidating where this compound accumulates within the cell and its subsequent effects on specific organelles has not been reported.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies

While specific Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies for this compound are not extensively documented, the broader class of isoquinoline and quinoline derivatives has been the subject of numerous investigations to understand how chemical structure influences biological activity. These studies provide a framework for predicting the therapeutic potential and for the rational design of novel, more potent, and selective analogs.

Correlations Between Chemical Structure and Biological Potency

The biological potency of isoquinoline derivatives is intricately linked to the nature and position of various substituents on the core ring structure. SAR studies on related compounds have revealed several key correlations:

Substitution Patterns: The type and placement of functional groups on the isoquinoline scaffold significantly modulate the biological activity. For instance, in a series of substituted isoquinolin-1-ones, the introduction of an O-(3-hydroxypropyl) group was found to substantially enhance antitumor activity against various human tumor cell lines when compared to other analogs. nih.gov

Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, has been explored in isoquinoline analogs. The replacement of certain moieties with bioisosteres has led to the development of compounds with improved therapeutic profiles. nih.gov

Impact of Different Scaffolds: The spectrum of biological activity is highly dependent on the core isoquinoline structure. For example, 1-benzyl substituted tetrahydroisoquinoline alkaloids exhibit a diverse range of biological activities, from acting as food supplements for weight management to possessing vasodilation properties. researchgate.net

Table 1: Illustrative SAR Data for Substituted Isoquinolin-1-one Analogs

CompoundSubstituentRelative Antitumor Activity
Analog APhenylBaseline
Analog B4'-(piperidinomethyl)phenyl1x
Analog CO-(3-hydroxypropyl)3-5x

This table is a generalized representation based on findings for isoquinoline analogs and does not represent specific data for this compound.

Influence of Halogen and Methoxy Substituents on Activity and Selectivity

The presence of halogen and methoxy groups, such as the chloro and methoxy substituents in this compound, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of heterocyclic compounds.

Halogen Substituents: The introduction of a halogen atom, like chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. In many quinoline and isoquinoline derivatives, halogenation has been a key strategy in the development of potent anticancer and antimicrobial agents. The position of the halogen is critical; for example, in quinoline derivatives, a chlorine atom at the 7-position is a common feature in many antimalarial drugs.

Methoxy Substituents: Methoxy groups can influence a compound's solubility, metabolic pathways, and ability to form hydrogen bonds. The electronic effects of the methoxy group can also alter the reactivity of the isoquinoline ring system. In various biologically active isoquinoline alkaloids, the number and position of methoxy groups are determinant factors for their therapeutic effects, including antitumor and anti-inflammatory activities. rsc.org

Development of Predictive Models for Analog Design

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. These models are invaluable tools for predicting the activity of novel, untested compounds and for guiding the design of more potent analogs.

For isoquinoline and quinoline derivatives, various 2D and 3D-QSAR models have been developed to predict their anticancer and other biological activities. nih.govnanobioletters.comnih.govmdpi.com The general process for developing such models involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, representing various physicochemical properties (e.g., steric, electronic, hydrophobic), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For instance, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to quinoline derivatives to identify the key structural features required for potent antitumor activity. nih.govmdpi.com These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity.

Table 2: Key Parameters in a Hypothetical QSAR Model for Isoquinoline Derivatives

Statistical ParameterValueInterpretation
r² (Correlation Coefficient)> 0.6A good fit of the model to the training data.
q² (Cross-validated r²)> 0.5Indicates good internal predictive ability.
pred_r² (External validation)> 0.5Demonstrates the model's ability to predict the activity of new compounds.

This table represents typical validation parameters for a robust QSAR model and is not specific to this compound.

These predictive models, once validated, can be used to virtually screen large libraries of compounds, prioritizing the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.

Computational Chemistry and Theoretical Investigations of 4 Chloro 7 Methoxyisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties and chemical behavior of molecules like 4-chloro-7-methoxyisoquinoline. dntb.gov.uarjptonline.org These computational methods allow for the detailed examination of molecular orbitals and charge distribution, which are key determinants of a molecule's reactivity. dntb.gov.ua By optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311G(d,p) basis set, researchers can accurately predict structural parameters like bond lengths and angles. rjptonline.orgdntb.gov.ua

These calculations provide a theoretical framework for predicting how the molecule will behave in chemical reactions. The analysis of electronic properties helps in identifying the most probable sites for electrophilic and nucleophilic attack, offering a predictive lens for synthetic applications and mechanistic studies. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pku.edu.cnnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. thaiscience.infoscirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov

A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable, indicating higher reactivity. nih.gov For molecules within the quinoline (B57606) and isoquinoline (B145761) families, the distribution of these orbitals across the molecular structure is key. Typically, the HOMO and LUMO are distributed across the aromatic ring system. dergipark.org.tr This distribution influences the molecule's interaction with other chemical species and its potential for charge transfer within the molecule itself, which is crucial for its biological activity. scirp.org

Table 1: Key Quantum Chemical Parameters Derived from FMO Analysis

ParameterDescriptionSignificance in Reactivity
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability. Higher energy suggests greater reactivity as a nucleophile. thaiscience.info
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability. Lower energy suggests greater reactivity as an electrophile. pku.edu.cn
Energy Gap (ΔE) Difference between ELUMO and EHOMOA smaller gap correlates with higher chemical reactivity and lower kinetic stability. nih.gov
Ionization Potential (I) Energy required to remove an electronRelated to EHOMO; lower values indicate easier electron removal. nih.gov
Electron Affinity (A) Energy released when an electron is addedRelated to ELUMO; higher values indicate a greater tendency to accept an electron. nih.gov
Chemical Hardness (η) Resistance to change in electron distributionA larger HOMO-LUMO gap generally corresponds to greater hardness and lower reactivity. nih.gov
Electronegativity (χ) Power of an atom to attract electronsInfluences the polarity of bonds and the overall charge distribution. nih.gov

This table is generated based on general principles of Frontier Molecular Orbital theory and its application in computational chemistry.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. rjptonline.orguni-muenchen.de The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. wolfram.comchemrxiv.org Typically, red areas indicate negative electrostatic potential, signifying electron-rich regions that are susceptible to electrophilic attack. uni-muenchen.de Conversely, blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. uni-muenchen.de Green and yellow regions denote areas with near-zero or intermediate potential. rsc.org

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including their UV-Vis absorption spectra. rjptonline.orgdntb.gov.ua By calculating the electronic transition energies and oscillator strengths, TD-DFT can provide theoretical UV-Vis spectra that can be compared with experimental data. dergipark.org.tr This comparison helps in the assignment of electronic transitions and provides a deeper understanding of the molecule's electronic structure. nih.gov Machine learning models are also being developed to predict UV-Vis spectra based on molecular structures, offering a potentially faster alternative to intensive quantum chemical calculations. nih.gov

Similarly, quantum chemical calculations can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical NMR spectra can be generated. These predicted spectra are valuable for confirming the structure of newly synthesized compounds and for interpreting complex experimental NMR data.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules, such as this compound, with biological macromolecules like proteins. mdpi.com These methods provide valuable insights into the binding mechanisms and conformational changes that occur upon ligand binding.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions. fortunejournals.com Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a physiological environment. mdpi.com

Molecular docking studies can predict the specific binding modes and key interaction sites of this compound with a target protein. mdpi.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. The results can reveal important interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the stability of the complex. nih.gov

For instance, docking studies of similar quinoline derivatives have shown interactions with key amino acid residues in the active sites of enzymes like HIV reverse transcriptase and tyrosine-protein kinase c-Src. mdpi.comnih.gov These studies often highlight the importance of specific functional groups on the ligand for establishing strong binding. In the case of this compound, the nitrogen atom could act as a hydrogen bond acceptor, while the aromatic rings could engage in hydrophobic and π-π stacking interactions.

Table 2: Potential Interaction Sites of this compound in a Protein Binding Pocket

Functional Group of LigandPotential Interaction TypePotential Interacting Amino Acid Residues
Isoquinoline Nitrogen Hydrogen Bond AcceptorLysine, Arginine, Histidine, Serine, Threonine
Methoxy (B1213986) Group Oxygen Hydrogen Bond AcceptorLysine, Arginine, Histidine, Serine, Threonine
Aromatic Rings Hydrophobic Interactions, π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine, Isoleucine, Valine
Chlorine Atom Halogen Bonding, Hydrophobic InteractionsElectron-rich residues (e.g., backbone carbonyls), hydrophobic residues

This table is a generalized representation based on the chemical structure of this compound and common protein-ligand interactions.

The conformation of a molecule can significantly influence its biological activity. Conformational analysis of this compound can be performed in different environments, such as in a solvent or within a protein binding pocket, to understand its flexibility and preferred shapes. researchgate.net

In a solvent environment, the molecule will adopt a range of low-energy conformations. Understanding this conformational landscape is important for predicting how the molecule will behave in solution. When bound to a protein, the molecule's conformation may be constrained by the shape and chemical nature of the binding site. Molecular dynamics simulations can be used to explore the conformational changes of both the ligand and the protein upon binding, providing insights into the induced-fit mechanisms and the stability of the complex over time. This analysis helps to identify the most biologically relevant conformation of the molecule.

Advanced QSAR Modeling Techniques (e.g., 3D-QSAR, CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of a compound with its biological activity. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this paradigm by considering the spatial arrangement of molecular properties. nih.gov These techniques are particularly useful for understanding the interactions between a ligand, like this compound, and its biological target.

The fundamental principle of 3D-QSAR involves aligning a set of molecules with known biological activities and then calculating their steric and electrostatic fields. nih.govresearchgate.net Statistical methods, such as Partial Least Squares (PLS), are then employed to derive a mathematical model that predicts the activity of new compounds.

For this compound and its analogs, the development of predictive 3D-QSAR models would begin with the synthesis and in vitro testing of a series of related compounds to generate a dataset of biological activities. The predictive power of the resulting CoMFA and CoMIA models is assessed through rigorous validation techniques, including cross-validation (leave-one-out or leave-several-out) and external validation with a test set of molecules not used in model generation. cp-809101hydrochloride.com A statistically robust model, characterized by high squared correlation coefficients (r²) and predictive r² (q²), can then be used to forecast the biological activities of novel, unsynthesized derivatives of this compound.

The insights gained from the contour maps generated by CoMFA and CoMSIA are crucial for guiding the design of more potent analogs. nih.govresearchgate.net For instance, the steric contour maps might indicate regions where bulky substituents are favored or disfavored for enhanced activity. Similarly, electrostatic maps can highlight areas where positive or negative potentials are beneficial, guiding the placement of electron-donating or electron-withdrawing groups on the isoquinoline scaffold.

QSAR Modeling Technique Description Key Parameters Application to this compound
CoMFA (Comparative Molecular Field Analysis) A 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govSteric Fields, Electrostatic Fields, Partial Least Squares (PLS)Prediction of in vitro activity and identification of key steric and electrostatic features for optimization.
CoMSIA (Comparative Molecular Similarity Indices Analysis) An extension of CoMFA that calculates similarity indices at regularly spaced grid points for different physicochemical properties. nih.govSteric, Electrostatic, Hydrophobic, Hydrogen Bond Donor, Hydrogen Bond Acceptor FieldsProvides a more detailed understanding of the structure-activity relationship by considering a wider range of molecular fields.

Pharmacophore modeling is a powerful tool in rational ligand design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. ijper.org A pharmacophore model for this compound would be developed based on the structures of known active compounds or the ligand-binding site of a target protein. nih.gov This model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established and validated, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired spatial arrangement of functional groups. ijper.org This approach, known as pharmacophore-based virtual screening, can significantly accelerate the discovery of new lead compounds with potentially improved biological activity and pharmacokinetic properties compared to the original this compound template.

Pharmacophore Feature Description Potential Role in this compound
Hydrogen Bond Acceptor An atom or group of atoms that can accept a hydrogen bond.The nitrogen atom in the isoquinoline ring and the oxygen of the methoxy group.
Hydrophobic Group A nonpolar group that can engage in hydrophobic interactions.The aromatic isoquinoline core and the chloro substituent.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons.The isoquinoline ring system.

Retrosynthetic Analysis and Reaction Pathway Predictions Through Computational Methods

Computational chemistry also offers powerful tools for optimizing the synthesis of this compound. Retrosynthetic analysis, a technique for planning a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials, can be significantly enhanced by computational methods. nih.gov

Computer-assisted retrosynthetic analysis programs utilize databases of known chemical reactions and complex algorithms to propose multiple synthetic routes to a target molecule. nih.gov These programs can identify key bond disconnections and suggest suitable reagents and reaction conditions. For this compound, such an analysis might propose various strategies, including the construction of the isoquinoline core followed by chlorination and methoxylation, or the use of a pre-functionalized precursor.

Furthermore, quantum chemical calculations can be employed to predict the feasibility and outcomes of proposed reaction steps. nih.gov By calculating the energies of reactants, transition states, and products, computational models can help to identify the most energetically favorable reaction pathways and predict potential side reactions. rsc.org This predictive capability can save significant time and resources in the laboratory by allowing chemists to focus on the most promising synthetic routes. The use of machine learning models in reaction prediction is also a rapidly developing area, where algorithms are trained on vast datasets of chemical reactions to predict the products of novel transformations. daneshyari.com

Computational Method Application in Synthesis Relevance to this compound
Computer-Assisted Retrosynthesis Proposes multiple synthetic routes by working backward from the target molecule. nih.govIdentifies potential starting materials and key bond disconnections for efficient synthesis.
Quantum Chemical Calculations Predicts reaction feasibility, transition state energies, and potential byproducts. nih.govOptimizes reaction conditions and helps to select the most energetically favorable synthetic pathway.
Machine Learning Models Predicts the products of chemical reactions based on learned patterns from large datasets. daneshyari.comCan be used to explore novel synthetic transformations for the preparation of this compound and its derivatives.

Advanced Spectroscopic and Analytical Methodologies in 4 Chloro 7 Methoxyisoquinoline Research

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research Samples

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 4-chloro-7-methoxyisoquinoline, providing unequivocal confirmation of its elemental composition through the precise measurement of its mass-to-charge ratio (m/z). Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas, a critical capability in complex research samples. For this compound (C₁₀H₈ClNO), the expected monoisotopic mass is 193.0294 g/mol . nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure this mass with sub-parts-per-million (ppm) accuracy, confirming the molecular formula and ruling out alternative structures.

In metabolic studies, HRMS is pivotal for identifying biotransformation products of this compound. pharmaron.com The process involves incubating the parent compound in biological systems (e.g., liver microsomes) and analyzing the resulting mixture using techniques like UHPLC-HRMS. nih.gov The high mass accuracy allows for the generation of potential elemental formulas for detected metabolites. Structural elucidation is further aided by tandem mass spectrometry (MS/MS), where ions of a metabolite are fragmented to produce a characteristic pattern. researchgate.net This fragmentation data, combined with knowledge of common metabolic pathways (e.g., oxidation, demethylation, glucuronidation), enables the precise structural identification of metabolites. pharmaron.comnih.gov

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C₁₀H₈ClNO nih.gov
Exact Mass 193.0294416 Da nih.gov
Monoisotopic Mass 193.0294416 Da nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced techniques are required for unambiguous signal assignment and spatial arrangement analysis.

Spectroscopic data for the closely related isomer, 4-chloro-7-methoxyquinoline, provides insight into the expected chemical shifts. For this quinoline (B57606) isomer, proton signals appear at δ 8.67 (d), 8.09 (d), 7.42 (d), 7.33 (d), and 7.28 (dd) ppm, with the methoxy (B1213986) group protons at δ 3.97 (s) ppm. chemicalbook.com The ¹³C NMR signals are observed at δ 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, and 55.9 ppm. chemicalbook.com Similar patterns are expected for the isoquinoline (B145761) structure, with specific chemical shifts varying due to the different nitrogen position.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals of this compound and its derivatives. nih.govomicsonline.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. acs.org It would be used to establish the connectivity of the protons within the aromatic rings of the isoquinoline core.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. omicsonline.org It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. omicsonline.orgnih.gov This is crucial for piecing together the molecular skeleton, for instance, by connecting the methoxy protons to the C7 carbon or linking protons across the two rings of the isoquinoline system.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly valuable for determining the conformation of flexible side chains in derivatives of this compound or for confirming the stereochemistry of reaction products.

Solid-State NMR (SS-NMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of compounds like this compound. jocpr.com Unlike solution NMR, where rapid molecular tumbling averages out anisotropic interactions, SS-NMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice. irispublishers.com This sensitivity makes it an ideal tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.gov

Different polymorphs can have distinct physical properties, and SS-NMR, particularly using ¹³C Cross-Polarization Magic Angle Spinning (CPMAS), can readily distinguish between them. irispublishers.com Each polymorph will typically exhibit a unique set of chemical shifts due to differences in molecular conformation and intermolecular interactions within the crystal. researchgate.net SS-NMR can also be used to quantify the components in a mixture of polymorphs and to study the kinetics of solid-state transformations. jocpr.com In crystal engineering, SS-NMR provides critical information that complements X-ray diffraction data, helping to understand how molecules pack and interact, which is essential for designing new crystalline forms or co-crystals with desired properties. dur.ac.uk

X-ray Crystallography for Precise Structural Determination of the Compound and its Co-Crystals with Biomolecular Targets

X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density in a single crystal. This technique yields precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms.

Table 2: Representative Single-Crystal X-ray Data for an Analogous Compound (4-Chloro-6,7-dimethoxyquinoline)

Parameter Value Reference
Molecular Formula C₁₁H₁₀ClNO₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c researchgate.net
a (Å) 12.5530 nih.gov
b (Å) 4.6499 nih.gov
c (Å) 18.274 nih.gov
β (°) 105.786 nih.gov
Volume (ų) 1026.4 nih.gov

Furthermore, X-ray crystallography is indispensable in the field of drug design for studying how this compound or its derivatives bind to biomolecular targets like proteins. By co-crystallizing the compound with its target, researchers can obtain a high-resolution structure of the complex. This reveals the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for binding, providing a rational basis for designing more potent and selective analogs. The formation of pharmaceutical co-crystals, which are crystalline materials composed of two or more molecules in the same lattice, can also be studied to improve properties like solubility. nih.govmdpi.com

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization

Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically used to study chiral molecules—those that are non-superimposable on their mirror images. saschirality.org The parent compound, this compound, is achiral and therefore does not exhibit a CD or ORD signal.

However, these techniques become critically important when chiral derivatives of this compound are synthesized, for example, by introducing a stereocenter in a side chain. In such cases, the two mirror-image forms, or enantiomers, will interact differently with plane-polarized and circularly polarized light. saschirality.org

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum provides information about the absolute configuration (the actual 3D arrangement of atoms) of the chiral center.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

For chiral derivatives, comparing experimentally measured CD spectra with those predicted by quantum chemical calculations is a powerful method for unambiguously assigning the absolute configuration of each enantiomer. mdpi.com This is crucial in pharmaceutical research, where enantiomers of a drug often have different biological activities.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic methods are essential workhorse techniques for separating, identifying, and quantifying this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier method for assessing the purity of non-volatile compounds like this compound. A typical setup would use a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a UV detector set to a wavelength where the isoquinoline core absorbs strongly. The purity is determined by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. nih.gov HPLC is also invaluable for monitoring the progress of a chemical reaction by taking small aliquots from the reaction mixture over time and analyzing the relative amounts of starting material, intermediates, and the final product. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. While this compound may require derivatization to improve volatility, GC-MS is particularly useful for identifying and quantifying trace-level impurities, such as residual solvents or byproducts from a synthesis. researchgate.netnih.gov The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass information for each separated component, allowing for positive identification by comparing the fragmentation pattern to a spectral library. nih.gov

Table 3: Common Chromatographic Methods for Analysis

Technique Typical Application Common Parameters

| HPLC | Purity assessment, reaction monitoring | Column: Reversed-phase C18 Mobile Phase: Acetonitrile/Water gradient Detector: UV-Vis | | GC-MS | Impurity profiling, analysis of volatile byproducts | Column: Capillary (e.g., DB-5ms) Ionization: Electron Impact (EI) Detector: Mass Spectrometer (Quadrupole or TOF) |

Emerging Applications and Research Frontiers of 4 Chloro 7 Methoxyisoquinoline

Utility as Chemical Probes and Tools in Chemical Biology

While 4-Chloro-7-methoxyisoquinoline itself is not typically used directly as a chemical probe, its core structure is integral to the development of highly potent and selective small molecules that serve as powerful tools in chemical biology. Chemical probes are essential for interrogating complex biological systems, allowing for the study of protein function and the dissection of cellular pathways. chemrxiv.org The 7-methoxyisoquinoline (B1361142) scaffold has proven to be a highly effective foundation for crafting such tools.

A paramount example is the use of the 7-methoxyisoquinoline core in the development of inhibitors for Interleukin-1 Receptor Associated Kinase 4 (IRAK4). nih.govresearchgate.net IRAK4 is a critical serine/threonine kinase in the innate immune signaling pathway, and its dysregulation is linked to various chronic inflammatory and autoimmune diseases. acs.orgacs.org By developing specific inhibitors based on the 7-methoxyisoquinoline scaffold, researchers have created chemical tools that can precisely modulate the activity of IRAK4. These specific inhibitors allow for detailed investigation into the kinase's role in immune responses, validating it as a therapeutic target and enabling the study of downstream signaling events in both healthy and diseased states. researchgate.netacs.org The creation of such targeted molecules, originating from fragments containing the isoquinoline (B145761) core, underscores the value of this scaffold in generating sophisticated probes for fundamental biological discovery.

Integration into Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Methodologies (Academic Focus)

The 7-methoxyisoquinoline scaffold has been successfully integrated into modern drug discovery campaigns, particularly through Fragment-Based Drug Discovery (FBDD) and scaffold hopping strategies.

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The 7-methoxyisoquinoline moiety was a key starting point in a successful FBDD campaign by Pfizer to develop a potent and selective inhibitor of IRAK4. nih.govacs.org

The process began with the identification of a micromolar isoquinoline-based fragment hit from a corporate screening library. nih.govresearchgate.net Through a "fragment growing" strategy, medicinal chemists systematically modified this initial hit to improve its potency and drug-like properties. A primary goal was to enhance binding by exploring the three-dimensional space within the IRAK4 ATP-binding site, leading to the incorporation of structural elements with greater sp³ character. acs.org This iterative optimization process, guided by co-crystal structures, led to the discovery of the clinical candidate PF-06650833, which retains the core 7-methoxyisoquinoline structure. nih.govacs.org This case study highlights how the 7-methoxyisoquinoline fragment provided an ideal starting point with favorable properties for elaboration into a clinical-grade molecule.

Table 1: Optimization from a 7-Methoxyisoquinoline Fragment to an IRAK4 Inhibitor acs.org
CompoundModification from PrecursorIRAK4 Inhibition (IC₅₀, µM)Ligand Efficiency (LE)
Initial Fragment HitN/A (Starting Point)~150.33
Carboxamide Intermediate (51)Addition of carboxamide group5.40.32
Clinical Candidate (PF-06650833)Fragment growth with a stereochemically complex lactam0.00190.38

Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds by modifying the central core of a known active molecule while retaining its key binding interactions. nih.gov This can lead to new intellectual property and improved pharmacological properties. The methoxyisoquinoline scaffold has been successfully employed in such strategies. For instance, researchers have proposed and synthesized a series of 2-aryl-8-methoxy-isoquinolin-1(2H)-one derivatives as novel inhibitors of the Epidermal Growth Factor Receptor (EGFR) based on a scaffold hopping approach. nih.gov This demonstrates the versatility of the methoxyisoquinoline core as a privileged structure that can replace other heterocyclic systems to generate new classes of bioactive agents.

Role as a Versatile Synthetic Intermediate for More Complex Molecular Architectures

The this compound structure is an archetypal example of a versatile synthetic intermediate. The chloro-substituent at the 4-position serves as a highly functional "synthetic handle," enabling a wide range of chemical transformations to build more complex molecules. This reactivity is crucial for introducing diversity and tailoring the properties of the final compounds.

The chlorine atom, attached to an electron-deficient pyridine (B92270) ring within the isoquinoline system, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C4-position. Furthermore, the chloro group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. Widely used methodologies in medicinal chemistry, including Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings, can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position.

This synthetic utility is exemplified in the multi-step synthesis of complex drug candidates like the IRAK4 inhibitor PF-06650833. acs.org Although the reported large-scale synthesis builds the isoquinoline core through a different route, the fundamental principle of using a functionalized isoquinoline to construct a larger, more intricate architecture remains the same. The ability to selectively modify the 4-position of the 7-methoxyisoquinoline core is a key enabling feature for the synthesis of libraries of analogs and for the fine-tuning of structure-activity relationships during a drug discovery program.

Exploration in Combinatorial Chemistry and Automated Synthesis Platforms

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening. openaccessjournals.com The success of this approach relies on robust and versatile chemical reactions and the availability of suitable building blocks. This compound is an ideal candidate for inclusion in such programs due to its inherent reactivity.

The presence of the activated chlorine atom at the C4 position makes it a prime scaffold for parallel synthesis. A hypothetical combinatorial library could be constructed by reacting this compound with a diverse set of building blocks in a multi-well plate format. For example:

Reaction with diverse amines (via SNAr or Buchwald-Hartwig amination) would yield a library of 4-amino-7-methoxyisoquinolines.

Reaction with various boronic acids (via Suzuki coupling) would produce a library of 4-aryl- or 4-vinyl-7-methoxyisoquinolines.

The robustness of these reactions makes the scaffold amenable to automated synthesis platforms. chemrxiv.org Such platforms can perform repetitive coupling, purification, and analysis steps with high efficiency, enabling the rapid exploration of chemical space around the 7-methoxyisoquinoline core. This accelerates the discovery of new molecules with desired biological activities or material properties.

Application in Materials Science or Sensing Technologies (If Applicable to Isoquinolines)

The unique electronic and photophysical properties of the isoquinoline ring system have led to its exploration in materials science and sensing technologies. amerigoscientific.com While specific applications for this compound are not widely reported, the broader class of isoquinoline derivatives has shown significant promise.

Isoquinoline-based polymers and copolymers have been investigated for their potential in creating conductive and optical materials. amerigoscientific.com The ability to tune the electronic properties of the isoquinoline core through substitution allows for the rational design of materials with specific functionalities.

In the field of chemical sensing, isoquinoline derivatives have been incorporated into luminescent materials. For example, certain dihydrothieno[2,3-c]isoquinoline derivatives have been studied for their fluorescent properties. acs.org Furthermore, isoquinolines can act as ligands in the formation of Metal-Organic Frameworks (MOFs). amerigoscientific.com MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and chemical sensing. researchgate.net By incorporating isoquinoline-based ligands, it is possible to create MOFs with tailored pore environments and functionalities, potentially for the selective detection of specific analytes. The development of advanced functional materials and chemiresistive sensors often relies on novel organic building blocks, and the isoquinoline scaffold represents a promising platform for future innovation in these areas. cnr.itmdpi.com

Future Research Directions and Unexplored Avenues for 4 Chloro 7 Methoxyisoquinoline

Development of Novel and Highly Efficient Synthetic Pathways for Derivatization

The derivatization of the 4-Chloro-7-methoxyisoquinoline core is fundamental to exploring its potential. The chlorine atom at the C4 position is a key handle for introducing molecular diversity through various cross-coupling reactions. Future research must focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Current synthetic routes can be complex and may require harsh conditions. google.com The advancement of synthetic organic chemistry presents opportunities to overcome these limitations. Future efforts should be directed towards:

Continuous Flow Chemistry: Implementing flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. nbinno.com This is particularly advantageous for managing potentially hazardous reactions or unstable intermediates.

Catalyst Development: Research into novel transition-metal catalysts (e.g., palladium, nickel, copper) can enable more challenging cross-coupling reactions at the C4 position. The development of catalysts that are more active, stable, and tolerant of diverse functional groups will broaden the scope of accessible derivatives.

Photoredox Catalysis: Utilizing visible light to drive chemical reactions offers a green and powerful alternative to traditional methods. Developing photoredox-mediated pathways for the derivatization of this compound could allow for reactions to be conducted under mild conditions, minimizing waste and expanding the range of possible chemical transformations.

Synthetic StrategyTraditional ApproachPotential Future AdvantagesKey Research Focus
Reaction Conditions High temperatures, harsh reagents, batch processing google.comMild conditions, reduced energy consumption, improved safetyPhotoredox catalysis, enzymatic synthesis
Process Efficiency Multi-step synthesis with intermediate purificationHigher yields, reduced waste, faster synthesis timesContinuous flow chemistry, one-pot reactions nbinno.com
Catalytic Systems Standard transition-metal catalystsHigher turnover numbers, broader substrate scope, lower catalyst loadingDevelopment of novel, highly active and robust catalyst systems
Sustainability Use of stoichiometric and often toxic reagents"Green" solvents, energy efficiency, atom economyBiocatalysis, synthesis in aqueous media

Discovery of Undisclosed Biological Targets and Mechanistic Pathways

The broad biological activity of isoquinoline (B145761) alkaloids is well-documented, with applications ranging from anticancer to antimicrobial and neuroprotective agents. nih.govijcrr.com However, the specific biological targets and mechanisms of action for derivatives of this compound remain largely uncharted territory.

Future research should pivot towards a systematic and large-scale exploration of its bioactivity. Related structures, such as 4-amino-7-chloroquinoline derivatives, have shown promise as agonists of the nuclear receptor NR4A2, a potential target for Parkinson's disease therapeutics. nih.gov This suggests that the 7-substituted chloro-quinoline/isoquinoline scaffold is a promising starting point for identifying novel modulators of critical biological pathways.

Key avenues for exploration include:

High-Throughput Screening (HTS): Screening a library of this compound derivatives against large panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors could rapidly identify novel biological targets.

Chemoproteomics: Using affinity-based probes derived from this compound to pull down binding partners from cell lysates can identify direct protein targets in an unbiased manner.

Phenotypic Screening: Employing advanced cell imaging and analysis to screen for derivatives that induce specific cellular phenotypes (e.g., reversing a disease-specific morphology) can uncover novel therapeutic effects without prior knowledge of the target.

Computational Modeling: In silico docking and molecular dynamics simulations can predict binding interactions with known protein structures, helping to prioritize targets for experimental validation.

Potential Target ClassRationale based on Isoquinoline/Quinoline (B57606) CoreProposed Screening MethodPotential Therapeutic Area
Kinases Many kinase inhibitors feature heterocyclic scaffolds.High-Throughput Kinase Panel ScreeningOncology, Inflammatory Diseases bioworld.com
Nuclear Receptors Related 4-amino-7-chloroquinolines modulate NR4A2 (Nurr1). nih.govReporter Gene Assays, Ligand Binding AssaysNeurodegenerative Diseases, Metabolic Disorders nih.gov
DNA/RNA G-quadruplexes Planar aromatic systems can intercalate or bind to nucleic acid structures.Fluorescence Resonance Energy Transfer (FRET) Assays, Circular DichroismAnticancer, Antiviral
Microtubule Dynamics Some natural isoquinolines interfere with tubulin polymerization.Cell-based Cytoskeletal Assays, Tubulin Polymerization AssaysOncology

Exploration in Advanced Interdisciplinary Fields (e.g., Optogenetics, Bioconjugation)

The unique structure of this compound makes it an attractive candidate for development in cutting-edge, interdisciplinary fields that merge chemistry with biology and materials science.

Optogenetics: This field uses light to control the activity of cells, typically neurons. nih.gov While current tools often rely on genetically encoded proteins like channelrhodopsin, there is growing interest in "photopharmacology," which uses small molecules that can be switched on or off with light. dntb.gov.ua Future research could focus on modifying this compound with photoswitchable moieties (e.g., azobenzenes). Such derivatives could potentially act as light-sensitive ligands for specific receptors, allowing for precise spatiotemporal control of biological processes without genetic modification.

Bioconjugation: The reactivity of the C4-chloro group allows for the covalent attachment of the isoquinoline core to biomolecules such as proteins, antibodies, or oligonucleotides. This opens up several possibilities:

Targeted Drug Delivery: Conjugating a potent isoquinoline derivative to an antibody that recognizes a cancer-specific antigen could deliver the therapeutic agent directly to tumor cells, increasing efficacy and reducing side effects.

Fluorescent Probes: Incorporating fluorogenic properties into the isoquinoline structure could create probes for biological imaging. These probes could be designed to fluoresce only upon binding to a specific target, allowing for the visualization of proteins or other molecules within living cells. The inherent fluorescence of some aromatic systems could be tuned through derivatization. greyhoundchrom.com

Design of Advanced Analytical Techniques for In Situ Monitoring of Reactions or Biological Interactions

To fully understand and optimize the synthesis and biological activity of this compound derivatives, advanced analytical techniques are required. A significant future direction is the development of methods for in situ monitoring, which allows for the real-time observation of chemical reactions or biological interactions as they occur. spectroscopyonline.com

Reaction Monitoring: Traditional analysis of chemical reactions involves taking samples at various time points for offline analysis (e.g., by HPLC or GC-MS). researchgate.net In situ techniques like Raman spectroscopy, process NMR, and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy can monitor reactions within the vessel in real time. ucr.edu Developing these methods for reactions involving this compound would provide detailed kinetic data, help identify transient intermediates, and enable rapid optimization of reaction conditions. researchgate.net

Monitoring Biological Interactions: Studying how these molecules interact with their biological targets in real time is crucial. Techniques such as:

Surface Plasmon Resonance (SPR): To measure the binding kinetics (on- and off-rates) of derivatives to purified target proteins.

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding interactions.

Fluorescence Polarization/Anisotropy: Using fluorescently labeled derivatives to study binding events in solution.

The development of bespoke probes and methodologies tailored to the this compound scaffold will be a key enabler for future discoveries.

Addressing Current Limitations and Challenges in Isoquinoline Research

While the isoquinoline core holds immense promise, several overarching challenges need to be addressed in future research.

Selectivity: Many biologically active compounds hit multiple targets. A major challenge is to design derivatives of this compound that are highly selective for a single biological target to minimize off-target effects. This requires a deep understanding of the structure-activity relationship (SAR), which can be built through systematic derivatization and biological testing.

Bioavailability and Drug-like Properties: A compound can have high potency in a biochemical assay but fail as a drug due to poor solubility, low membrane permeability, or rapid metabolism. Future synthetic efforts must be closely integrated with pharmacokinetic studies to optimize these properties early in the discovery process.

Understanding Resistance Mechanisms: In fields like oncology and infectious diseases, the development of resistance is a major hurdle. Research should not only focus on the primary mechanism of action but also investigate potential resistance pathways to guide the development of next-generation compounds or combination therapies.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the discovery of novel chemical probes, research tools, and a new generation of therapeutic agents. nih.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-7-methoxyisoquinoline, and how can purity be validated?

  • Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, starting with 7-methoxyisoquinoline derivatives, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions . Post-synthesis, validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity using ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm and methoxy groups at δ 3.8–4.0 ppm) . Ensure elemental analysis aligns with theoretical values (C: ~60%, H: ~4.5%, N: ~6.3%).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • IR spectroscopy : Detect C-Cl stretches (~550–600 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
  • NMR : ¹H NMR identifies aromatic protons and methoxy groups; ¹³C NMR confirms quaternary carbons and substituent positions .
  • Mass spectrometry : Expect a molecular ion peak at m/z ~223 (C₁₁H₉ClNO) with fragmentation patterns reflecting Cl loss (m/z ~188) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (DCM, chloroform) using gravimetric analysis. For aqueous solubility, employ shake-flask methods with UV quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Acidic/basic conditions may hydrolyze the methoxy group, requiring pH-controlled storage .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Use LC-MS/MS with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water). Optimize ionization in positive mode (ESI+) for higher sensitivity. Validate linearity (1–100 ng/mL), recovery (>85%), and limit of detection (LOD < 0.5 ng/mL) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

  • Methodological Answer : Employ isotopic labeling (e.g., deuterated methoxy groups) and kinetic studies to track substituent effects. For Suzuki-Miyaura couplings, monitor Pd-catalyzed intermediates via in-situ ³¹P NMR and DFT calculations to predict regioselectivity . Compare experimental yields (e.g., 70–85% with Pd(PPh₃)₄) against computational activation energies .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Case Study : If NMR signals conflict with expected patterns (e.g., unexpected downfield shifts), use 2D NMR (COSY, HSQC) to reassign proton-carbon correlations .
  • Cross-validation : Compare with crystallographic data (if available) or literature values for analogous compounds (e.g., 6-methoxy-3,4-dihydroisoquinoline derivatives ).

Q. How can computational modeling optimize the synthesis of this compound?

  • Methodological Answer : Use Gaussian or ORCA software to model transition states and Gibbs free energy (ΔG‡) for chlorination steps. Molecular docking studies (AutoDock Vina) can predict binding affinities in drug discovery contexts . Validate simulations against experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

Q. What methodologies improve the yield of this compound in scaled-up reactions?

  • Methodological Answer :
  • Process optimization : Use Design of Experiments (DoE) to vary temperature, catalyst loading, and solvent ratios. For example, a 10% increase in POCl₂ concentration may boost yields from 65% to 82% .
  • Purification : Implement flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) to remove by-products like 7-methoxyisoquinoline .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.